molecular formula C10H12N4O2 B1453914 1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1251301-46-8

1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1453914
CAS No.: 1251301-46-8
M. Wt: 220.23 g/mol
InChI Key: KEYKCKOTIORUGP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 1251301-46-8) is a high-purity pyrazole derivative intended for research and development applications. This compound is supplied with a documented Molecular Weight of 220.23 and a defined Molecular Formula of C 10 H 12 N 4 O 2 . Pyrazole and its derivatives are a pharmacologically significant active scaffold, renowned for possessing a wide spectrum of biological activities . These heterocyclic compounds are frequently investigated as core structures in the development of new therapeutic agents, with well-established drugs such as the anti-inflammatory celecoxib and the antipsychotic CDPPB showcasing the potential of this moiety . Specific areas of research for pyrazole-based compounds include their use as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents, among others . Furthermore, pyrazole derivatives serve as key nitrogen-containing ligands in coordination chemistry and catalyst design, as demonstrated by their use in copper(II) complexes studied for catechol oxidation . This product is provided for Research Use Only. It is strictly not intended for diagnostic or therapeutic uses, nor for application in foods, drugs, cosmetics, or household products. All chemicals must be handled by qualified and trained professionals.

Properties

IUPAC Name

1,3-dimethyl-5-(3-methylpyrazol-1-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6-4-5-14(11-6)9-8(10(15)16)7(2)12-13(9)3/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKCKOTIORUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C(=NN2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid (commonly referred to as DMMPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses the synthesis, structural characteristics, and various biological activities of DMMPCA, supported by data tables and relevant research findings.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety, including DMMPCA, exhibit significant anticancer properties. Studies have shown that DMMPCA can induce apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231). The mechanism involves the enhancement of caspase-3 activity and morphological changes in treated cells at concentrations as low as 1.0 μM .

Table 1: Anticancer Activity of DMMPCA

Cell LineConcentration (μM)Effect on Caspase-3 ActivityMorphological Changes
MDA-MB-2311.01.33 times increaseYes
HepG210.0Significant increaseYes

Antimicrobial Activity

DMMPCA has also demonstrated antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, DMMPCA exhibits anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .

The biological activities of DMMPCA can be attributed to its ability to modulate multiple signaling pathways:

  • Microtubule Destabilization: Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation: The activation of caspases is a hallmark of apoptosis; DMMPCA enhances this process, particularly in cancerous cells .
  • Cytokine Modulation: By inhibiting cytokine release, DMMPCA may reduce inflammation and associated tissue damage .

Case Studies

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including DMMPCA. For instance, a study synthesized several analogs and evaluated their biological activities against various cancer cell lines and microbial strains. Results indicated that certain derivatives exhibited enhanced potency compared to DMMPCA itself .

Table 2: Summary of Case Studies on Pyrazole Derivatives

Study ReferenceCompound TestedBiological ActivityKey Findings
DMMPCAAnticancerInduced apoptosis in MDA-MB-231 cells
Various DerivativesAntimicrobialEffective against multiple bacterial strains
Coordination ComplexesAntifungalCompetitive antifungal activity observed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines:

  • In Vitro Studies : The compound has shown significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, demonstrating IC50 values indicative of potent activity .
Cell LineIC50 (µM)Reference
MDA-MB-231~10
HepG2~15

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to reduce inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Studies have explored the antimicrobial properties of pyrazole derivatives. The compound has demonstrated effectiveness against several bacterial strains, contributing to its potential use in treating infections .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in animal models of arthritis. The results showed a marked reduction in inflammatory markers compared to controls, supporting its use as a therapeutic agent in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous pyrazole derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Bioactivity Notes
1,3-Dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid C₁₀H₁₂N₄O₂ 1,3-dimethyl; 5-(3-methylpyrazolyl); 4-carboxylic Carboxylic acid, pyrazole, methyl Potential herbicidal/insecticidal
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid C₁₄H₁₄N₂O₃ 1-phenyl; 5-(2-oxopropyl); 4-carboxylic Ketone, phenyl, carboxylic acid Not reported; ketone may enhance reactivity
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate C₇H₁₀ClN₃O₄S 3-chloro; 5-sulfamoyl; 4-methyl ester Sulfonamide, chloro, ester Likely higher solubility (ester form)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid C₁₇H₁₄N₂O₂ 1,3-diphenyl; 4-carboxylic Phenyl, carboxylic acid Increased hydrophobicity; bioactivity unconfirmed
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid C₈H₁₁N₃O₄ 4-nitro; 3-propyl; 5-carboxylic Nitro, propyl, carboxylic acid Electron-withdrawing nitro group may alter reactivity

Key Comparisons

Diphenyl substituents () increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Functional Group Influence: The carboxylic acid at position 4 in the main compound provides polarity and hydrogen-bonding capacity, critical for interactions with enzymes or receptors. Derivatives with ester groups () may exhibit better cell penetration but require hydrolysis for activation .

Synthetic Accessibility :

  • The main compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related pyrazole aldehydes (e.g., uses KOH/DMF for substituent introduction) .
  • Esterification or sulfonamide formation () may require additional steps, affecting yield and scalability .

Commercial and Practical Considerations :

  • The main compound is listed as discontinued (), possibly due to challenges in synthesis, stability, or efficacy compared to alternatives like the diphenyl derivative () or sulfamoyl-containing analogs () .

Preparation Methods

Preparation of Pyrazole Intermediates

The construction of the pyrazole framework often proceeds by condensation of methylhydrazine with α,β-unsaturated esters or β-ketoesters. For example, methylhydrazine reacts with an appropriate α,β-unsaturated ester to form a substituted pyrazole ring after cyclization.

Final Carboxylation and Purification

The carboxylic acid group at the 4-position is usually installed or preserved during the ring formation step. Purification typically involves recrystallization from aqueous alcohol mixtures to achieve high purity.

Detailed Research Findings and Data

While direct preparation data for 1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid is limited, related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized with well-documented procedures that can inform the synthesis of the target compound.

Example Preparation Method from Related Pyrazole Carboxylic Acid (Adapted)

Step Reaction Type Reagents and Conditions Outcome
1 Substitution/Hydrolysis Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide, acid-binding agent (e.g., triethylamine), organic solvent, low temp. Formation of α-difluoroacetyl intermediate after hydrolysis
2 Condensation/Cyclization Addition of methylhydrazine aqueous solution with catalyst (e.g., potassium iodide), low temp condensation, then cyclization under reduced pressure and heating Formation of pyrazole ring with carboxylic acid functionality
3 Acidification and Recrystallization Acidify to pH 1-2, cool, stir, filter, and recrystallize from aqueous alcohol (methanol, ethanol, or isopropanol) Pure pyrazole carboxylic acid product with high yield (~75-80%) and purity (>99%) achieved

This method emphasizes control of isomer formation, reaction temperature, and purification steps to maximize yield and purity.

Notes on Reaction Parameters and Optimization

  • Catalysts: Sodium iodide or potassium iodide are effective catalysts for condensation and cyclization.
  • Solvents: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane are used in substitution/hydrolysis steps.
  • Acid-binding agents: Triethylamine or N,N-diisopropylethylamine facilitate substitution reactions.
  • Recrystallization solvents: Mixtures of alcohol (methanol, ethanol, isopropanol) and water in 35-65% ratios optimize purification.
  • Temperature control: Low temperatures (-30 to -20 °C) during addition steps reduce side reactions and isomer formation.

Summary Table of Key Reaction Conditions (Adapted from Related Pyrazole Derivative Synthesis)

Parameter Preferred Conditions
Substitution solvent Dioxane, THF, DCM, 1,2-dichloroethane
Acid-binding agent Triethylamine, N,N-diisopropylethylamine
Catalyst for cyclization Potassium iodide or sodium iodide
Temperature (substitution) Low temperature (0 to -30 °C)
Temperature (cyclization) Low temperature condensation, then heating
Recrystallization solvent 35-65% aqueous alcohol (methanol, ethanol, isopropanol)
Yield Approximately 75-80%
Purity (HPLC) >99%

Q & A

Basic: What is the standard synthetic route for 1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation and hydrolysis. A common approach involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., phenylhydrazine) to form the pyrazole core. Subsequent hydrolysis under basic conditions (e.g., NaOH or KOH) yields the carboxylic acid derivative. Critical steps include temperature control (60–80°C for cyclocondensation) and purification via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the carboxylic proton typically appears as a broad singlet near δ 12–14 ppm in DMSO-d6_6 .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm1^{-1}) and N-H/O-H bands (~2500–3500 cm1^{-1}) validate the acid moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns aiding structural elucidation .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Optimization strategies include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in multi-step syntheses, as seen in Suzuki-Miyaura reactions for pyrazole derivatives .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while controlled pH during hydrolysis minimizes side products .
  • Purification : Gradient elution in flash chromatography (e.g., cyclohexane/ethyl acetate) resolves closely related impurities .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound?

Key challenges include:

  • Crystal Quality : Poor diffraction due to flexible substituents (e.g., methyl groups) requires slow evaporation in ethanol or DMF to grow single crystals .
  • Hydrogen Atom Placement : H atoms on heterocycles are often refined using isotropic displacement parameters (Uiso_{iso}) with restraints (e.g., C–H = 0.95–0.98 Å) .
  • Thermal Motion : High thermal displacement parameters (B-factors) for methyl groups may necessitate low-temperature data collection (100 K) .

Advanced: How to resolve contradictions in NMR data from divergent synthetic routes?

Discrepancies often stem from:

  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering chemical shifts. Use deuterated DMSO to stabilize the dominant tautomer .
  • Solvent Effects : Compare spectra in consistent solvents (e.g., CDCl3_3 vs. DMSO-d6_6) and reference internal standards (TMS) .
  • Impurity Peaks : Employ 2D NMR (COSY, HSQC) to distinguish target signals from byproducts .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Strategies include:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 3-methylpyrazole position to assess electronic effects on bioactivity .
  • Hybrid Scaffolds : Link the pyrazole core to thiophene or triazole moieties via carbonyl bridges to enhance binding diversity .
  • Bioisosteres : Replace the carboxylic acid with ester or amide groups to evaluate metabolic stability .

Advanced: What computational parameters are critical for DFT studies of this compound?

Density Functional Theory (DFT) modeling requires:

  • Basis Sets : Use B3LYP/6-311+G(d,p) for geometry optimization and vibrational frequency calculations .
  • Solvation Models : Include implicit solvation (e.g., PCM for water/DMSO) to match experimental NMR and IR data .
  • Frontier Orbitals : Analyze HOMO-LUMO gaps to predict reactivity sites, particularly at the carboxylic acid and pyrazole N atoms .

Advanced: How to address low yields in nucleophilic substitution reactions of intermediates?

  • Activation : Use K2_2CO3_3 as a base to deprotonate phenolic or amine nucleophiles .
  • Leaving Groups : Replace chloro substituents with tosylates for better displacement kinetics .
  • Microwave Assistance : Reduce reaction times (e.g., 30 min at 100°C) to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid

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